3'-Fluoro-biphenyl-3-methanamine
Overview
Description
3'-Fluoro-biphenyl-3-methanamine is an organic compound characterized by the presence of a fluorine atom on the biphenyl ring and an amine group attached to the third carbon of the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3'-Fluoro-biphenyl-3-methanamine typically involves the following steps:
Biphenyl Derivative Formation: The starting material is biphenyl, which undergoes halogenation to introduce a fluorine atom at the desired position.
Amination: The fluorinated biphenyl undergoes amination to introduce the amine group at the third carbon position. This can be achieved through various methods, such as nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 3'-Fluoro-biphenyl-3-methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form a nitro compound or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Primary, secondary, or tertiary amines.
Substitution Products: Various functionalized biphenyl derivatives.
Scientific Research Applications
3'-Fluoro-biphenyl-3-methanamine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe or inhibitor in biochemical studies to understand biological processes.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3'-Fluoro-biphenyl-3-methanamine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
3'-Fluoro-biphenyl-3-methanamine is unique due to its specific structural features, such as the presence of the fluorine atom and the amine group. Similar compounds include:
Biphenyl-3-methanamine: Lacks the fluorine atom.
3'-Chloro-biphenyl-3-methanamine: Contains a chlorine atom instead of fluorine.
4'-Fluoro-biphenyl-3-methanamine: Fluorine atom is positioned differently on the biphenyl ring.
Properties
IUPAC Name |
[3-(3-fluorophenyl)phenyl]methanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCFWPAIQMAAJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)F)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501282173 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
600735-64-6 | |
Record name | 3′-Fluoro[1,1′-biphenyl]-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=600735-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3′-Fluoro[1,1′-biphenyl]-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501282173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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